molecular formula C16H14N2O B3022496 6-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 899363-95-2

6-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B3022496
CAS No.: 899363-95-2
M. Wt: 250.29 g/mol
InChI Key: FTTTXHZCGJJJGL-UHFFFAOYSA-N
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Description

6-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid. This multicomponent reaction is efficient and yields the desired product in good quantities . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic substitution reactions often require a catalyst, such as aluminum chloride (AlCl₃), and a suitable electrophile.

Major Products Formed

    Oxidation: 6-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid.

    Reduction: 6-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is unique due to its specific structural features and the presence of both methyl and aldehyde groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

6-methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11-4-3-5-13(8-11)16-14(10-19)18-9-12(2)6-7-15(18)17-16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTTXHZCGJJJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(N3C=C(C=CC3=N2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
6-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

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